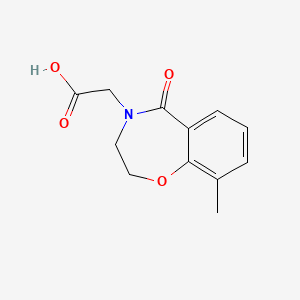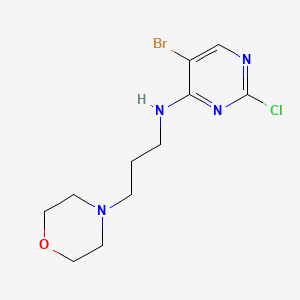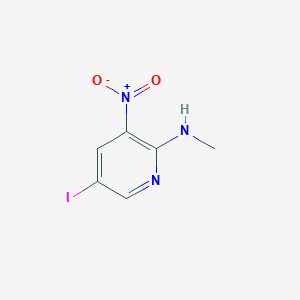
5-iodo-N-methyl-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-N-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6IN3O2 It is a derivative of pyridine, characterized by the presence of iodine, a nitro group, and a methylated amine group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N-methyl-3-nitropyridin-2-amine typically involves the nitration of 2-amino-5-iodopyridine followed by methylation. The nitration process can be carried out using nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the pyridine ring. Subsequent methylation of the amino group can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-iodo-N-methyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Reduction: The major product is 5-iodo-N-methyl-3-aminopyridin-2-amine.
Oxidation: Products vary based on the oxidizing agent and conditions used.
Scientific Research Applications
5-iodo-N-methyl-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-iodo-N-methyl-3-nitropyridin-2-amine depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain enzymes or receptors. The methylated amine group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-methyl-3-nitropyridin-2-amine
- 5-chloro-N-methyl-3-nitropyridin-2-amine
- 5-fluoro-N-methyl-3-nitropyridin-2-amine
Uniqueness
5-iodo-N-methyl-3-nitropyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for specialized applications.
Properties
IUPAC Name |
5-iodo-N-methyl-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZMVEFIFKMKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-((4-fluorobenzyl){[(3-methylphenyl)amino]carbonyl}amino)-4-methylpentanoate](/img/structure/B7885759.png)
![3-[(4-Ethylphenyl)thio]-2-methylpropan-1-amine](/img/structure/B7885769.png)
![3-({[Amino(imino)methyl]amino}sulfonyl)-4-fluorobenzoic acid](/img/structure/B7885777.png)
![{(4-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid](/img/structure/B7885780.png)

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B7885797.png)
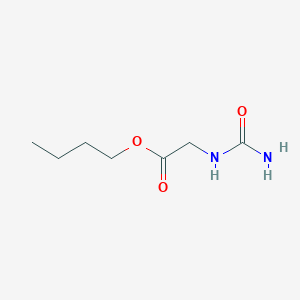
![2-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine](/img/structure/B7885808.png)
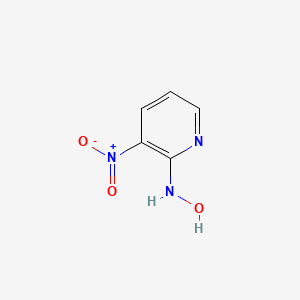
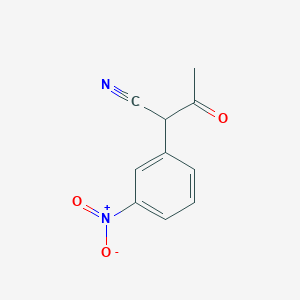
![5-Methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B7885832.png)

